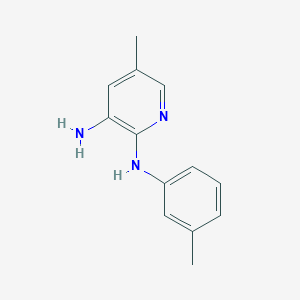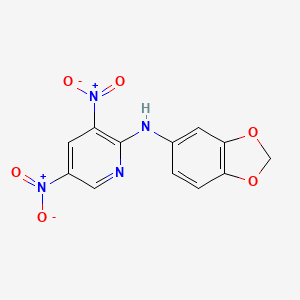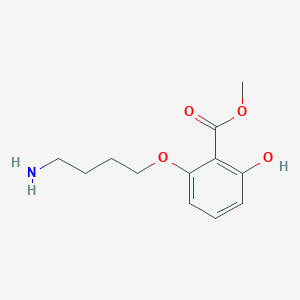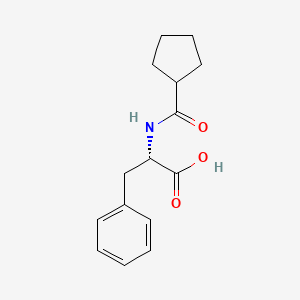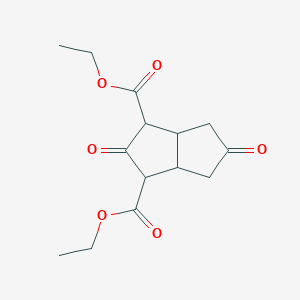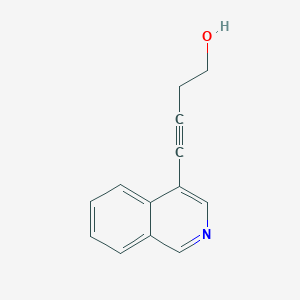
4-(Isoquinolin-4-yl)but-3-yn-1-ol
Descripción general
Descripción
4-(Isoquinolin-4-yl)but-3-yn-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-4-yl)but-3-yn-1-ol typically involves the coupling of isoquinoline derivatives with alkynes. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoisoquinoline with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Isoquinolin-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Isoquinolinyl)-3-butyn-1-one.
Reduction: Formation of this compound or 4-(4-Isoquinolinyl)-3-butene-1-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-(Isoquinolin-4-yl)but-3-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Isoquinolin-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolinol: Another isoquinoline derivative with similar structural features.
4-Isoquinolineboronic acid: Used in various chemical reactions and has similar reactivity.
4-(Isoquinolin-4-yl)benzoic acid: Shares the isoquinoline core structure .
Uniqueness
4-(Isoquinolin-4-yl)but-3-yn-1-ol is unique due to its butyn-1-ol moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-isoquinolin-4-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C13H11NO/c15-8-4-3-6-12-10-14-9-11-5-1-2-7-13(11)12/h1-2,5,7,9-10,15H,4,8H2 |
Clave InChI |
ZVYJJUGYMFBBJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2C#CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
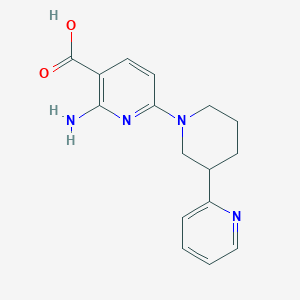
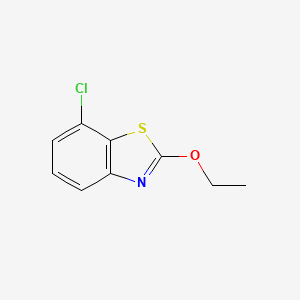
![Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B8493530.png)
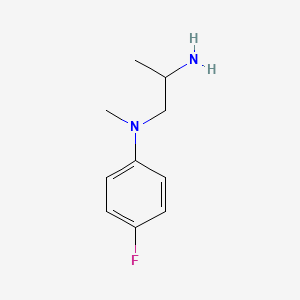
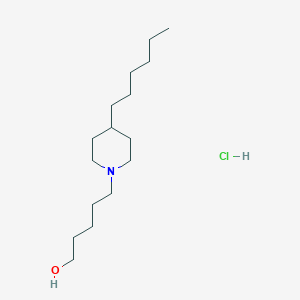
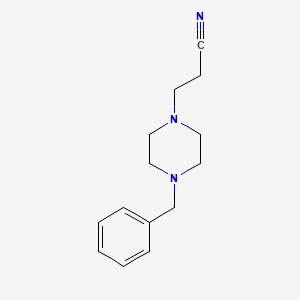
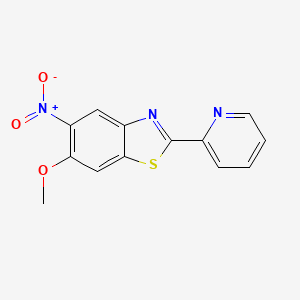
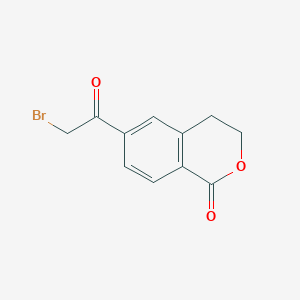
![2-Chloro-5-[(methylsulfinyl)methyl]pyridine](/img/structure/B8493597.png)
